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Abstract

Furalaxyl (methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate) is a systemic fungicide
belonging to the phenylamide (acylalanine) chemical class. First introduced in 1977 by Ciba-
Geigy, it emerged as a highly specific and effective agent against plant pathogens in the class
Oomycetes. Its mode of action involves the targeted inhibition of ribosomal RNA (rRNA)
synthesis through the specific disruption of RNA polymerase I, a mechanism that provides both
protective and curative activity against diseases such as damping-off and root rot caused by
Pythium and Phytophthora species. This technical guide provides an in-depth overview of the
history, synthesis, mechanism of action, and fungicidal properties of Furalaxyl, intended for
researchers and professionals in the fields of plant pathology and drug development.

Discovery and History

Furalaxyl, also known by its developmental code CGA 38140 and trade names such as
Fongarid, was introduced by the Swiss chemical company Ciba-Geigy in 1977.[1][2] Its
development was part of a broader effort in the 1970s to discover and commercialize systemic
fungicides with more specific modes of action, moving away from the broad-spectrum, non-
systemic fungicides that dominated the market previously.[3]

The phenylamide group, to which Furalaxyl belongs, represented a significant advancement in
the control of Oomycete pathogens.[3] These pathogens, which include devastating species of
Phytophthora and Pythium, were difficult to manage with existing fungicides. The introduction
of Furalaxyl and its close relative, metalaxyl, provided a new level of control through their
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systemic properties, allowing for protection of new plant growth and curative action against
established infections.[3] The discovery of phenylamides originated from the screening of
chloroacetanilide herbicides, which led to the identification of the fungicidal properties of the
acylalanine chemical structure.

Chemical Synthesis

Furalaxyl is a racemic mixture of (S)- and (R)-enantiomers.[1] The synthesis involves a multi-
step process starting from common chemical precursors. A general procedure for the synthesis
of Furalaxyl and related N-acyl-N-arylalaninates is described below.

Experimental Protocol: General Synthesis of Furalaxyl
Step 1: Synthesis of Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Dissolve 2,6-dimethylaniline (1.0 equivalent) in a suitable solvent such as dry
dimethylformamide (DMF).

e Add potassium carbonate (1.0 equivalent) and potassium iodide (2.0 equivalents) to the
solution.

o Add methyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.
o Heat the mixture with stirring to approximately 80°C for 16-20 hours.

 After cooling, filter the precipitate and wash it with DMF.

o Pour the filtrate into water and extract the product with ethyl acetate.

o Wash the combined organic fractions with water and 1N HCI, then dry over anhydrous
sodium sulfate.

» Remove the solvent under reduced pressure and purify the resulting methyl N-(2,6-
dimethylphenyl)-DL-alaninate intermediate, for example, by column chromatography.

Step 2: N-acylation to form Furalaxyl
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e Dissolve the intermediate from Step 1 (1.0 equivalent) in a dry solvent such as
tetrahydrofuran (THF).

e Add triethylamine (1.5 equivalents) to the solution.

« While cooling, add furan-2-carboxylic acid chloride (1.5 equivalents) dropwise.

« Stir the reaction mixture at 50°C for approximately 4 hours.

 After the reaction, add water and extract the final product, Furalaxyl, with ethyl acetate.
o Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

 Remove the solvent under reduced pressure to yield Furalaxyl, which can be further purified
if necessary.

This synthetic route produces a racemic mixture of the two enantiomers of Furalaxyl.

Mode of Action and Signaling Pathway

Furalaxyl exhibits a highly specific mode of action, which is a hallmark of the phenylamide
fungicide group. It functions as a nucleic acid synthesis inhibitor, specifically targeting the
transcription of ribosomal RNA (rRNA) by inhibiting RNA polymerase | (Pol ) in susceptible
Oomycetes.[1][3]

Biochemical Mechanism

In eukaryotic cells, three distinct RNA polymerases are responsible for transcription. RNA
polymerase | is exclusively located in the nucleolus and is responsible for transcribing the large
ribosomal RNA genes (rDNA), which are later processed into the 18S, 5.8S, and 28S rRNA
components of the ribosome. By inhibiting Pol |, Furalaxyl effectively halts ribosome
biogenesis. This cessation of ribosome production leads to a rapid inhibition of protein
synthesis, which in turn stops essential cellular processes such as mycelial growth and spore
germination, ultimately leading to the death of the pathogen.[3] The high selectivity of
Furalaxyl is due to the unique structure of the RNA polymerase | enzyme in Oomycetes
compared to fungi, plants, and animals.
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Signaling Pathway Diagram

The following diagram illustrates the targeted inhibition of the rRNA synthesis pathway by
Furalaxyl.
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Caption: Furalaxyl inhibits RNA Polymerase I, blocking rRNA synthesis and subsequent fungal
growth.

Fungicidal Spectrum and Efficacy

Furalaxyl is highly selective for pathogens within the class Oomycetes, particularly those in the
order Peronosporales.[4] This includes economically significant soil-borne and foliar pathogens.

e Pythium spp.: Causes damping-off in seedlings and root rot in a wide variety of crops.

o Phytophthora spp.: Responsible for devastating diseases like late blight, root rot, and stem
rot in numerous plant species.

e Downy Mildews: Such as Plasmopara viticola (grape downy mildew).

Data Presentation

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1674189?utm_src=pdf-body
https://www.benchchem.com/product/b1674189?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674189?utm_src=pdf-body
https://www.benchchem.com/product/b1674189?utm_src=pdf-body
https://www.medchemexpress.com/furalaxyl.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Specific quantitative efficacy data (ECso values) for Furalaxyl against its target pathogens are
not readily available in recent literature. However, extensive data exists for the closely related
and structurally similar phenylamide fungicide, metalaxyl (and its active enantiomer,
mefenoxam), which shares the same mode of action. The following table presents
representative ECso values for metalaxyl/mefenoxam against various Oomycete pathogens to
illustrate the typical potency of this fungicide class.

Pathogen o Mean ECso
. Host Fungicide Reference(s)
Species (ng/mL)
Phytophthora -
] Potato Mefenoxam < 1.0 (Sensitive) [5][6]
erythroseptica
Phytophthora
Strawberry Metalaxyl 0.05->100 [7]
cactorum
Phytophthora
] ] Avocado Mefenoxam 0.061 [8]
cinnamomi
Pythium ultimum  Various Mefenoxam < 1.0 (Sensitive) [5][6]
Pythium spp. Carrot Metalaxyl 0.01-5.0 [7119]

Note: ECso values represent the effective concentration required to inhibit 50% of mycelial
growth. Sensitivity can vary significantly between isolates, with resistant isolates showing ECso
values >100 pg/mL.[5]

Key Experimental Protocols
In Vitro Fungicide Efficacy Assay (Mycelial Growth
Inhibition)

This protocol is a standard method for determining the ECso value of a fungicide against a
mycelial-producing oomycete.

Objective: To determine the concentration of Furalaxyl that inhibits 50% of the mycelial growth
of a target pathogen.

Materials:
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e Pure culture of the target oomycete (Pythium or Phytophthora spp.).

o Appropriate culture medium (e.g., V8 juice agar or cornmeal agar).

o Furalaxyl stock solution of known concentration (e.g., dissolved in DMSO or acetone).
o Sterile petri dishes (9 cm).

« Sterile cork borer (5 mm diameter).

¢ Incubator set to the optimal growth temperature for the pathogen (e.g., 20-25°C).
Procedure:

o Media Preparation: Prepare the culture medium and sterilize by autoclaving. Allow it to cool
to approximately 45-50°C.

e Fungicide Amendment: Add the Furalaxyl stock solution to the molten agar to achieve a
series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 pg/mL). A control medium with the
solvent alone should also be prepared. Pour the amended media into sterile petri dishes.

 Inoculation: From the margin of an actively growing culture of the target oomycete, take 5
mm mycelial plugs using a sterile cork borer.

 Incubation: Place one mycelial plug, mycelium-side down, in the center of each Furalaxyl-
amended and control plate. Incubate the plates in the dark at the appropriate temperature.

o Data Collection: When the mycelial growth in the control plates has reached approximately
70-80% of the plate diameter, measure the colony diameter of all plates in two perpendicular
directions.

e Analysis: Calculate the percentage of mycelial growth inhibition for each concentration
relative to the solvent control. Plot the inhibition percentage against the logarithm of the
fungicide concentration and use probit analysis or non-linear regression to calculate the ECso
value.

The following workflow diagram illustrates the process for determining fungicide efficacy.
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Caption: Workflow for an in vitro fungicide efficacy screening assay to determine EC50 values.
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In Vitro RNA Polymerase | Activity Assay

This protocol provides a method to directly measure the inhibitory effect of Furalaxyl on its
target enzyme.

Objective: To quantify the activity of RNA polymerase | in isolated nuclei and assess its
inhibition by Furalaxyl.[10]

Materials:

o Oomycete mycelia.

» Nuclei isolation buffers.

o Reaction buffer containing HEPES-KOH, MnClz, ATP, CTP, and cold GTP.
o Radiolabeled [0-32P]GTP or [3H]uridine triphosphate.
e O-amanitin (to inhibit RNA polymerase Il and IlI).

e Furalaxyl solution at various concentrations.
 Trichloroacetic acid (TCA).

o Glass fiber filters.

 Scintillation counter.

Procedure:

» Nuclei Isolation: Harvest fresh oomycete mycelia and homogenize them in a specific buffer
to release the nuclei. Purify the nuclei through centrifugation and washing steps.

e Reaction Setup: In a microfuge tube, prepare the reaction mixture containing the reaction
buffer, radiolabeled nucleotide, a-amanitin, and the isolated nuclei.

« Inhibition Assay: For test samples, add varying concentrations of Furalaxyl to the reaction
tubes. Include a control with no fungicide.
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 Incubation: Incubate the reaction tubes at an optimal temperature (e.g., 30-37°C) for a
defined period (e.g., 10-30 minutes) to allow for RNA synthesis.

o Stopping the Reaction: Stop the reaction by adding cold TCA to precipitate the newly
synthesized RNA.

e Quantification: Collect the precipitated, radiolabeled RNA on glass fiber filters. Wash the
filters to remove unincorporated nucleotides.

o Measurement: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.

e Analysis: Compare the radioactivity counts from the Furalaxyl-treated samples to the control
to determine the percentage of inhibition of RNA polymerase | activity.

Resistance

As with many single-site inhibitor fungicides, resistance to phenylamides, including Furalaxyl,
Is a significant concern. Resistance in Oomycete populations can arise from mutations in the
target gene encoding a subunit of the RNA polymerase | complex.[7] These mutations can
reduce the binding affinity of the fungicide to the enzyme, rendering it less effective. Due to the
high risk of resistance development, Furalaxyl and other phenylamide fungicides are often
used in mixtures or in rotation with fungicides that have different modes of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1674189#discovery-and-history-of-furalaxyl-
fungicide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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